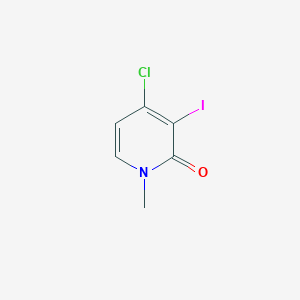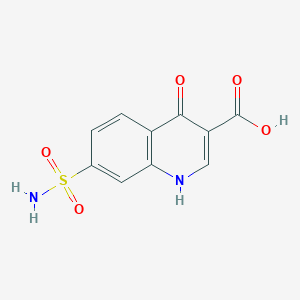
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring through electrophilic aromatic substitution.
Methylation: Addition of a methyl group to the nitrogen atom of the pyridine ring.
Oxidation: Conversion of the pyridine ring to the corresponding pyridinone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Both chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The pyridinone ring can be further oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, thiols, amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its halogen atoms make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-iodopyridine: Lacks the methyl and oxo groups.
3-Iodo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.
4-Chloro-1-methylpyridin-2(1H)-one: Lacks the iodine atom.
Uniqueness
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these substituents with the pyridinone ring can result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H5ClINO |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
4-chloro-3-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
Clave InChI |
SSYDYZCUEHDTNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C(C1=O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)






